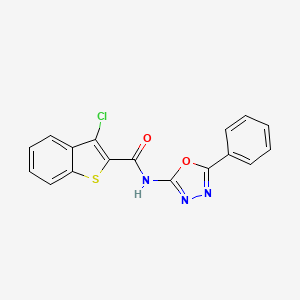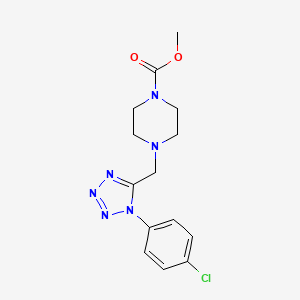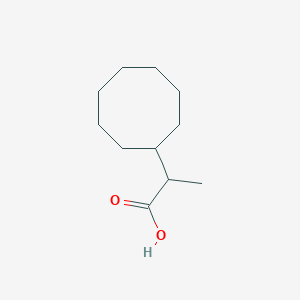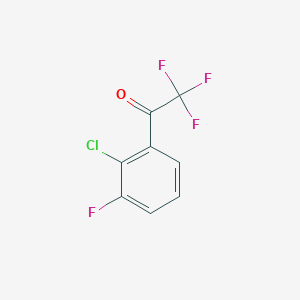![molecular formula C18H17NO2 B2911361 N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2411242-07-2](/img/structure/B2911361.png)
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide is an organic compound that belongs to the class of ynamides. Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is notable for its unique structure, which includes both a hydroxyphenyl group and a phenylethyl group, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
The synthesis of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-hydroxybenzaldehyde with phenylethylamine under mild acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Ynamide Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The triple bond in the ynamide can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Coupling Reactions: The ynamide group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylethyl group can participate in hydrophobic interactions. The ynamide group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide include:
N-(3-Hydroxyphenyl)prop-2-ynamide: This compound lacks the phenylethyl group, making it less hydrophobic and potentially less interactive with certain biological targets.
N-(3-Methoxyphenyl)-1-phenylethylbut-2-ynamide: The methoxy group can alter the compound’s electronic properties, affecting its reactivity and interactions.
N-(2-Hydroxyphenyl)acetamide: This compound has a simpler structure and different reactivity profile due to the absence of the ynamide group.
This compound is unique due to its combination of hydroxyphenyl, phenylethyl, and ynamide groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-7-18(21)19-17(15-9-4-3-5-10-15)13-14-8-6-11-16(20)12-14/h3-6,8-12,17,20H,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYADHUCCPDBZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=CC=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![9-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-9H-purine](/img/structure/B2911282.png)


![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2911287.png)


![2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide](/img/structure/B2911294.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
![N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)

